Phosphonium, pentyltriphenyl-, chloride
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Overview
Description
Phosphonium, pentyltriphenyl-, chloride is a quaternary phosphonium salt with the chemical formula (C_{23}H_{28}ClP). It is a member of the phosphonium salts family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis and as a phase-transfer catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, pentyltriphenyl-, chloride can be synthesized through the reaction of triphenylphosphine with pentyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane. The process involves heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, pentyltriphenyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Wittig Reaction: Typically involves the use of strong bases like butyllithium to generate the ylide intermediate.
Major Products
Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphonium salts.
Wittig Reaction: The primary products are alkenes, with the formation of triphenylphosphine oxide as a byproduct.
Scientific Research Applications
Phosphonium, pentyltriphenyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Mechanism of Action
The mechanism of action of phosphonium, pentyltriphenyl-, chloride involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous to organic) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium Chloride: Similar in structure but with four phenyl groups instead of three phenyl and one pentyl group.
Ethyltriphenylphosphonium Chloride: Contains an ethyl group instead of a pentyl group.
Uniqueness
Phosphonium, pentyltriphenyl-, chloride is unique due to its specific alkyl chain length, which can influence its solubility and reactivity compared to other phosphonium salts. This makes it particularly useful in certain phase-transfer catalysis applications where other phosphonium salts may not be as effective .
Properties
CAS No. |
35171-60-9 |
---|---|
Molecular Formula |
C23H26ClP |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
pentyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C23H26P.ClH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
ITEGLKPIWVGVBO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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